1-Hydroxyisoquinoline 2-oxide
Description
Structure
3D Structure
Properties
CAS No. |
21201-50-3 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H |
InChI Key |
FPDYOSFKYCMRME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hydroxyisoquinoline 2 Oxide and Its Derivatives
Classical Synthetic Routes to 1-Hydroxyisoquinoline (B23206) 2-oxide
Traditional methods for synthesizing the isoquinoline (B145761) N-oxide framework have long relied on two primary strategies: the direct oxidation of an existing isoquinoline ring system and the construction of the heterocyclic core through intramolecular cyclization reactions.
The most direct and conventional method for the preparation of isoquinoline N-oxides is the N-oxidation of the parent isoquinoline. nih.gov This approach is straightforward but requires the prior synthesis of the isoquinoline heterocycle. The reaction typically employs strong oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants including magnesium monoperphthalate and dimethyldioxirane (DMDO). thieme-connect.com While effective, a potential drawback of this method is the risk of undesired oxidation of other functional groups present on the isoquinoline scaffold. nih.gov
An alternative to direct oxidation is the construction of the isoquinoline N-oxide ring system from acyclic precursors. These methods build the heterocyclic core, incorporating the N-oxide functionality during the ring-forming process.
One notable metal-free approach is the intramolecular oxidative cyclization of o-vinylaryl ketoximes. This reaction utilizes a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), as an oxidant in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE). nih.govresearchgate.netacs.org The process is believed to proceed through an ionic pathway and can produce a variety of polysubstituted isoquinoline N-oxides in moderate to excellent yields. researchgate.netacs.org This method is advantageous as it avoids the use of transition metals and starts from readily accessible materials. nih.gov
Another established cyclization strategy involves the electrophilic cyclization of ortho-alkynylbenzaldoximes, which can be promoted by alkynophilic catalysts to yield the desired isoquinoline N-oxide structure. nih.govthieme-connect.com
| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) |
| o-vinylaryl ketoxime | PIFA | TFE | Polysubstituted isoquinoline N-oxide | 83-95% |
| o-alkynylbenzaldoxime | Silver triflate | - | Isoquinoline N-oxide | - |
This table summarizes classical cyclization reactions for the synthesis of the isoquinoline N-oxide core.
Modern and Green Chemistry Approaches in 1-Hydroxyisoquinoline 2-oxide Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and sustainable methods for constructing the isoquinoline N-oxide scaffold. These modern techniques often employ catalysis and innovative reaction conditions to improve efficiency, selectivity, and environmental footprint.
Transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinoline N-oxides, enabling reactions under milder conditions with greater functional group tolerance. A variety of metals, including copper, rhodium, palladium, and iridium, have been successfully employed. nih.gov
Copper-Catalyzed Reactions: A highly efficient and environmentally friendly method involves the Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.org This protocol is particularly noteworthy as it can be performed in water, eliminating the need for organic solvents, additives, or ligands. rsc.orgnih.gov By choosing whether to protect the oxime's hydroxyl group, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides, demonstrating high atom economy. researchgate.netnih.gov
Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed cyclization of oximes with diazo compounds represents another modern approach. organic-chemistry.org This method proceeds through a tandem C-H activation, cyclization, and condensation sequence, obviating the need for external oxidants and releasing only nitrogen gas and water as byproducts. organic-chemistry.org
| Catalyst | Starting Materials | Solvent | Key Features | Yield (%) |
| CuI (10 mol%) | (E)-2-alkynylaryl oxime | Water | Green solvent, no ligands/additives | 85% (gram-scale) |
| Rh(III) complexes | Oximes and diazo compounds | - | Oxidant-free, mild conditions | Good to excellent |
This table presents examples of modern transition metal-catalyzed syntheses of isoquinoline N-oxides.
Organocatalysis offers an attractive metal-free alternative for the synthesis of complex molecules. In the context of isoquinoline N-oxides, bifunctional organocatalysts bearing amino and urea (B33335) or thiourea groups have been utilized for the highly enantioselective synthesis of axially chiral isoquinoline N-oxides. acs.org This method is significant as it provides a novel route to chiral biaryls, which are valuable as potential chiral ligands or catalysts in their own right. acs.org The catalyst interacts with substrates like 1-(3-hydroxyphenyl)isoquinoline 2-oxide through hydrogen bonding, effectively controlling the stereochemistry of the cyclization process. acs.org
Flow chemistry, or continuous synthesis, is a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. unina.itnih.gov This technology is particularly advantageous for managing reactive intermediates and hazardous reagents. scispace.com A single-pass continuous flow electrolysis method has been developed for the synthesis of seleno-substituted isoquinoline derivatives, which proceeds via an isoquinoline N-oxide intermediate. researchgate.net This electrochemical approach highlights the potential of flow chemistry to enable novel transformations and provide a sustainable and scalable platform for producing complex heterocyclic compounds. researchgate.net While the broader application of continuous flow for the direct synthesis of a wide range of isoquinoline N-oxides is still an emerging area, it represents a promising frontier for the efficient and safe manufacturing of these important pharmaceutical building blocks. nih.govmdpi.com
Photochemical Synthesis Routes
Photochemical reactions of isoquinoline N-oxides serve as a potential route to this compound, primarily through the formation of its tautomer, isocarbostyril (1(2H)-isoquinolinone). The irradiation of isoquinoline 2-oxides, particularly in protic solvents like ethanol (B145695) or water, can lead to a rearrangement to form 1(2H)-isoquinolones rsc.orgwur.nl. This transformation is believed to proceed through a highly strained oxaziridine (B8769555) intermediate, which then rearranges to the final product scispace.com. The solvent has a significant influence on the reaction pathway, with polar protic media favoring the formation of carbostyril-type products scispace.com.
The photochemistry of methoxy-substituted isoquinoline 2-oxides has been investigated, yielding 1,3-benzoxazepines and 1(2H)-isoquinolones rsc.org. The position of the methoxy group can direct the outcome of the photoreaction rsc.org. More recent studies on the photolysis of quinoline (B57606) N-oxides have highlighted the use of specific wavelength light-emitting diodes (LEDs) to improve the selectivity of these rearrangements, minimizing by-products by avoiding secondary photoprocesses of the intermediates nih.gov. This selective irradiation leads to high yields of benzoxazepine intermediates, which can then be converted to N-acylindoles with an acid catalyst nih.gov. While not directly yielding this compound, these photochemical methods provide access to the isocarbostyril core, which is a tautomer of the desired compound.
Further research into the visible light-mediated C-H hydroxyalkylation of isoquinolines has demonstrated a departure from classical Minisci-type reactions, leading to hydroxyalkylated heteroarenes through a radical-mediated pathway without the need for external oxidants nih.gov.
Synthesis of Substituted this compound Derivatives
The functionalization of the isoquinoline ring system to produce substituted this compound derivatives can be achieved through various modern synthetic methodologies. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the isoquinoline core, avoiding the need for pre-functionalized starting materials.
Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of functionalized isoquinolones nih.gov. For instance, the reaction of benzamides with internal acetylene-containing α-amino carboxylates under rhodium catalysis provides a convenient route to new isoquinolone-containing α-amino acid derivatives nih.gov. Similarly, a Rh(III)-catalyzed reaction using a hydrazone as an oxidizing directing group allows for the synthesis of highly substituted isoquinolines via C-H bond activation and annulation without an external oxidant acs.org.
Copper-catalyzed methods also offer efficient pathways to functionalized isoquinolin-1(2H)-ones. An annulation of ketones with 2-halobenzamides, catalyzed by copper, provides a concise route from simple and readily available starting materials nih.gov. Furthermore, direct intramolecular C-H/N-H functionalization under metal-free conditions, using hypervalent iodine reagents, allows for the rapid construction of isoxazolidine-fused isoquinolin-1(2H)-ones rsc.org. Electrochemical methods have also been developed for the intramolecular C-H/N-H functionalization to synthesize isoxazolidine-fused isoquinolin-1(2H)-ones under metal-free and oxidant-free conditions rsc.orgresearchgate.net.
A variety of substituents can be introduced onto the isoquinoline ring, leading to a diverse range of this compound derivatives. These substitutions can be broadly categorized into the introduction of aryl, alkyl, and halogen groups.
Aryl Substituents: The introduction of aryl groups at various positions of the isoquinoline ring has been well-documented. A diastereoselective method for the introduction of an aryl substituent at the C4-position of the 1,4-dihydroisoquinol-3-one scaffold has been developed, involving a Regitz diazo transfer followed by a triflic acid-promoted hydroarylation nih.govd-nb.info.
Alkyl Substituents: The conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides, facilitated by Lewis acid catalysis, provides a metal-free method for the synthesis of C4-alkylated isoquinolin-1(2H)-ones researchgate.net.
Halogen Substituents: Halogenation of the isoquinoline ring can be achieved using various reagents. For example, regioselective chlorination of isoquinoline N-oxides can be accomplished using a combination of triphenylphosphine (PPh3) and trichloroacetonitrile (Cl3CCN) researchgate.net. Halogenated derivatives are of interest in medicinal chemistry as they can enhance membrane binding and permeation of drug molecules nih.gov.
The following table summarizes some of the methodologies for the synthesis of substituted isoquinolin-1(2H)-one derivatives, which are tautomers of 1-hydroxyisoquinoline 2-oxides.
| Methodology | Position of Functionalization | Type of Substituent | Key Reagents/Catalysts | Reference |
| Copper-catalyzed α-arylation | C3, C4 | Alkyl, Aryl | Copper catalyst, 2-halobenzamides, ketones | nih.gov |
| Rhodium(III)-catalyzed C-H annulation | C3, C4 | Various | [Cp*RhCl2]2, alkynes, benzamides | nih.gov |
| Lewis acid-catalyzed conjugate addition | C4 | Alkyl | Lewis acid, p-quinone methides | researchgate.net |
| TfOH-promoted hydroarylation | C4 | Aryl | Triflic acid (TfOH), diazo compounds | nih.govd-nb.info |
| PPh3/Cl3CCN chlorination | Various | Chlorine | PPh3, Cl3CCN | researchgate.net |
Reactivity and Mechanistic Investigations of 1 Hydroxyisoquinoline 2 Oxide
Nucleophilic Reactivity of the N-Oxide Oxygen
The oxygen atom of the N-oxide group in 1-hydroxyisoquinoline (B23206) 2-oxide is a primary center for nucleophilic reactions. thieme-connect.de This is due to the formally negatively charged oxygen atom in the N→O dative bond, which makes it electron-rich and prone to attack electrophiles. thieme-connect.de
The electron-rich oxygen atom is the most basic site in the molecule, making it the primary site for protonation by acids and for coordination with Lewis acids. While specific studies detailing the protonation and Lewis acid coordination of 1-hydroxyisoquinoline 2-oxide are not extensively documented in the literature, this behavior is a well-established characteristic of heteroaromatic N-oxides. nih.gov This interaction is the crucial first step in many acid-catalyzed reactions, as it activates the N-oxide group and enhances the electrophilicity of the isoquinoline (B145761) ring system.
The nucleophilic N-oxide oxygen readily reacts with a variety of electrophiles. A classic example of this reactivity is the interaction of the closely related isoquinoline N-oxide with acetic anhydride (B1165640). acs.org In this type of reaction, the oxygen atom attacks the electrophilic carbonyl carbon of the anhydride, initiating a sequence of transformations. acs.org This initial nucleophilic attack is a key step that leads to the formation of an O-acyl intermediate, which is highly activated and susceptible to further reactions, including rearrangement. acs.org
Electrophilic Reactivity of the Isoquinoline Ring System
The N-oxide group significantly influences the electrophilic reactivity of the entire isoquinoline ring. Through resonance, the N-oxide can donate electron density to the ring, particularly at the ortho (C1) and para (C4) positions, making these sites more susceptible to electrophilic attack compared to the parent isoquinoline.
The N-oxide functional group is known to be activating for electrophilic aromatic substitution. However, specific studies detailing reactions such as nitration or halogenation on the benzene (B151609) portion of the this compound ring system are not widely reported. The outcome of such reactions would be influenced by the combined directing effects of both the N-oxide and the hydroxyl/carbonyl group at the C1 position.
The C1 position of this compound is central to its most significant and well-documented transformation: the rearrangement to isocarbostyril (1-hydroxyisoquinoline). acs.org In the reaction of isoquinoline N-oxide with acetic anhydride, an intermediate is formed where an acetate (B1210297) group is added to the C1 position. This intermediate subsequently rearranges, leading to the formation of isocarbostyril as the primary product upon hydrolysis. acs.org This highlights that reactions initiated at the N-oxide oxygen can ultimately lead to functionalization at the C1 carbon.
Rearrangement Reactions of this compound
The most thoroughly investigated reaction of the parent isoquinoline N-oxide, which is tautomeric with this compound, is its rearrangement in the presence of acetic anhydride. acs.org This reaction, often considered a type of Boekelheide rearrangement, does not yield a single product but rather a mixture of isomers. acs.orgnih.gov
When isoquinoline N-oxide is treated with refluxing acetic anhydride followed by hydrolysis, two main products are formed: isocarbostyril (1-hydroxyisoquinoline) and 4-hydroxyisoquinoline (B107231). acs.org Isocarbostyril is consistently the major product, obtained in yields ranging from 50-64%. acs.org The formation of 4-hydroxyisoquinoline (isolated as 4-acetoxyisoquinoline before hydrolysis) accounts for a smaller portion of the product mixture. acs.org The predominance of substitution at the 1-position is expected, as any reaction pathway involving attack at the 3-position would require the disruption of the aromaticity of the fused benzene ring. acs.org
| Product | Structure | Yield (%) | Reference |
|---|---|---|---|
| Isocarbostyril (1-Hydroxyisoquinoline) | 50-64 | acs.org | |
| 4-Hydroxyisoquinoline | Not explicitly quantified, but isolated as the minor product. | acs.org |
The mechanism of this rearrangement involves the initial acylation of the N-oxide oxygen, forming an N-acetoxyisoquinolinium intermediate. This is followed by the addition of an acetate ion to the C1 position, leading to a 1,2-dihydroisoquinoline (B1215523) intermediate. Subsequent elimination and hydrolysis steps yield the final isocarbostyril product. The formation of the 4-hydroxyisoquinoline proceeds through a similar pathway involving attack at the C4 position.
Polonovski-Type Reactions
The Polonovski reaction, a classic transformation of tertiary amine N-oxides, is a relevant pathway for the functionalization of the isoquinoline core. nih.gov This reaction is typically initiated by treatment with an activating agent, such as acetic anhydride or trifluoroacetic anhydride. In the context of isoquinoline N-oxides, this reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by nucleophiles.
While specific studies on this compound are limited, the general mechanism for isoquinoline N-oxides involves the acylation of the N-oxide oxygen, followed by elimination to form a reactive N-acyloxyisoquinolinium salt. Subsequent abstraction of a proton from an adjacent carbon leads to the formation of an iminium intermediate, which is susceptible to nucleophilic attack. The presence of the 1-hydroxyl group can influence the regioselectivity of this reaction, potentially directing nucleophilic attack to specific positions on the isoquinoline ring.
Table 1: Key Aspects of Polonovski-Type Reactions of Isoquinoline N-Oxides
| Feature | Description |
| Reactants | Isoquinoline N-oxide, Activating Agent (e.g., Acetic Anhydride) |
| Intermediate | Iminium Ion |
| Products | Functionalized Isoquinolines |
| Significance | C-H functionalization of the isoquinoline nucleus |
Boulton-Katritzky Rearrangements and Analogous Transformations
The Boulton-Katritzky rearrangement is a thermal or photochemical reaction of certain heterocyclic compounds that leads to the formation of a new heterocyclic system. researchgate.net This rearrangement typically involves a 1,2,4-oxadiazole (B8745197) derivative rearranging to a new heterocycle. While the classic Boulton-Katritzky rearrangement is specific to certain starting materials, analogous transformations can be envisioned for this compound.
For instance, under thermal or photochemical conditions, the N-oxide bond could potentially cleave and rearrange, possibly involving the hydroxyl group at the 1-position. Such a rearrangement could lead to the formation of novel heterocyclic scaffolds. Mechanistic investigations into such transformations would likely involve the study of reaction kinetics and the identification of key intermediates through spectroscopic methods. The propensity of this compound to undergo such rearrangements is an area that warrants further exploration to expand the synthetic utility of this compound.
Other Thermally and Photochemically Induced Rearrangements
Beyond the well-defined Polonovski and Boulton-Katritzky type reactions, this compound can undergo other rearrangements when subjected to heat or light. Photochemical isomerization of isoquinoline N-oxides, for example, has been shown to proceed via the excited singlet state, leading to the formation of lactams or unstable oxazepine intermediates. oup.comrsc.org The presence of a hydroxyl group at the 1-position could significantly influence the photochemical pathway, potentially favoring certain rearrangement products over others.
Laser flash photolysis studies on isoquinoline N-oxides have indicated that the formation of isoquinolones can occur within nanoseconds, suggesting a rapid rearrangement from the excited state. rsc.org The specific photoproducts of this compound would depend on the solvent and irradiation wavelength, highlighting the complexity and potential for diverse outcomes in its photochemical reactions.
Redox Chemistry of this compound
The presence of the N-oxide group and the aromatic isoquinoline core makes this compound susceptible to both reduction and oxidation reactions, providing pathways to modify its electronic properties and create new derivatives.
Reduction Pathways to Isoquinolines
The N-oxide functionality can be readily removed through various reduction methods to yield the corresponding 1-hydroxyisoquinoline (also known as 1-isoquinolinol or isocarbostyril). A variety of reducing agents are effective for the deoxygenation of isoquinoline 2-oxides. acs.org These methods provide a straightforward route to the parent isoquinoline derivative, which is a valuable building block in medicinal chemistry.
Table 2: Common Reducing Agents for Isoquinoline N-Oxides
| Reducing Agent | Conditions |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas |
| Phosphorus(III) compounds (e.g., PCl₃) | Inert solvent |
| Titanium(III) chloride | Aqueous solution |
| Samarium(II) iodide | THF |
Oxidation of the Isoquinoline Core in the Presence of the N-Oxide
While the N-oxide can be reduced, the isoquinoline ring system itself can be subjected to oxidation under certain conditions. The presence of the N-oxide group can influence the reactivity of the aromatic core towards oxidative processes. For instance, oxidative rearomatization of tetrahydroisoquinolines to isoquinolines can be achieved using oxidants like pyridine-N-oxide. nih.gov
Furthermore, the isoquinoline nucleus, particularly when activated by substituents, can undergo oxidative degradation. The specific conditions and reagents will determine the outcome of the oxidation reaction, which could range from the introduction of new functional groups to the cleavage of the heterocyclic ring. The interplay between the N-oxide and the hydroxyl group in this compound would likely play a crucial role in directing the course of such oxidative transformations.
Cycloaddition Reactions Involving this compound
1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.org Nitrones, which are N-oxides of imines, are well-established 1,3-dipoles. The N-oxide functionality in this compound imparts nitrone-like character, allowing it to participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.
These reactions offer a convergent and stereocontrolled route to complex polycyclic molecules containing the isoquinoline framework. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the 1,3-dipole (this compound) and the dipolarophile. The hydroxyl group at the 1-position can be expected to influence the reactivity and selectivity of these cycloaddition reactions, making it an interesting substrate for the synthesis of novel heterocyclic systems.
Table 3: Overview of Cycloaddition Reactions
| Reaction Type | Reactants | Product |
| [3+2] Cycloaddition | This compound (as 1,3-dipole), Alkene/Alkyne (as dipolarophile) | Fused Isoxazolidine/Isoxazoline derivatives |
[3+2] Cycloadditions
While direct studies on this compound are limited, the broader class of isoquinoline N-oxides has been shown to participate in [3+2] cycloaddition reactions. A notable example is the photoredox-catalyzed dearomative [3+2] photocycloaddition of isoquinoline N-oxides with α-amino acids. nih.gov This reaction is initiated by a single-electron transfer (SET) mechanism, where the pre-oxidation of isoquinolines to their N-oxide derivatives is a critical step. The resulting ammonium (B1175870) salts effectively promote the addition of α-amino radicals to the imine moiety, while simultaneously preventing product aromatization through the formation of a tertiary amine. nih.gov
In a different transformation, isoquinoline N-oxides can undergo a [3+2] dipolar cycloaddition with carbon disulfide. This reaction proceeds through the in situ generation of the isoquinoline N-oxide, which then reacts with CS₂. The reaction is believed to proceed via a radical deoxygenation pathway.
A summary of representative reactants in [3+2] cycloadditions involving isoquinoline N-oxides is presented below.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Isoquinoline N-oxide | α-Amino Acid | Photoredox Catalyst, Light | Dearomatized [3+2] Adduct |
| Isoquinoline N-oxide | Carbon Disulfide | - | [3+2] Cycloadduct |
Diels-Alder Reactions and Analogous Pericyclic Processes
The participation of this compound or, more broadly, isoquinoline N-oxides in Diels-Alder reactions as either the diene or dienophile component is not well-documented in the scientific literature. While the Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, the inherent aromaticity of the isoquinoline N-oxide system likely disfavors its participation in such concerted cycloadditions under typical conditions. wikipedia.org The dearomatization required for the isoquinoline N-oxide to act as a diene would be energetically unfavorable. Similarly, its reactivity as a dienophile is not extensively explored. Alternative synthetic strategies are generally employed for the construction of polycyclic systems incorporating the isoquinoline framework. nih.gov
Metal-Catalyzed Transformations of this compound
Metal-catalyzed reactions offer a versatile platform for the functionalization of heterocyclic compounds, including derivatives of isoquinoline N-oxide. These transformations often proceed under mild conditions with high chemo- and regioselectivity.
Cross-Coupling Reactions
While specific examples for this compound are not prevalent, the reactivity of the closely related quinoline (B57606) and isoquinoline systems in cross-coupling reactions provides valuable insights. One-pot processes that combine traditional cross-coupling with C-H functionalization have been developed for quinolines, utilizing the nitrogen atom's interaction with a palladium catalyst. nih.govresearchgate.net This suggests that the N-oxide functionality in this compound could also direct or influence such transformations.
Furthermore, iodine-promoted oxidative cross-coupling reactions have been reported for the synthesis of complex heterocyclic systems, involving C-H activation. rsc.org This methodology, which facilitates the coupling of methyl ketones with 2-methyl-3-arylquinazolin-4(3H)-ones, highlights the potential for similar oxidative cross-coupling strategies to be applied to this compound, targeting the activated positions of the isoquinoline ring.
A selection of metal-catalyzed cross-coupling reactions involving related heterocyclic systems is tabulated below.
| Substrate | Coupling Partner | Catalyst System | Product Type |
| Quinoline | Arylboronic Acid | Palladium | Arylated Quinoline |
| 2-Methyl-3-arylquinazolin-4(3H)-one | Methyl Ketone | Iodine (promoter) | Vinylated Quinazolinone |
C-H Activation Strategies
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. For quinoline N-oxides, which are structurally analogous to this compound, metal-catalyzed C-H functionalization has been extensively reviewed. nih.gov These reactions allow for the site-selective introduction of various substituents, with the N-oxide group often playing a crucial role in directing the regioselectivity. nih.gov
Palladium-catalyzed C-H alkenylation of quinoline N-oxides has been achieved, demonstrating the feasibility of forming new carbon-carbon bonds at specific positions. nih.gov Copper-catalyzed carbamoylation of quinoline N-oxides with hydrazinecarboxamides is another example of C-H functionalization leading to the formation of a C-N bond at the C2 position. nih.gov Additionally, the oxidation of C-H bonds in tetrahydroisoquinolines to construct isoquinolin-1-ones has been accomplished through a C-H activation relay (CHAR) mechanism, initiated by TBN/O₂. rsc.org This indicates that the isoquinoline core is amenable to oxidative C-H functionalization.
The table below summarizes some C-H activation approaches for related N-heterocycles.
| Substrate | Reagent | Catalyst | Functionalized Position |
| Quinoline N-oxide | Alkene | Palladium | C2 |
| Quinoline N-oxide | Hydrazinecarboxamide | Copper | C2 |
| Tetrahydroisoquinoline | TBN/O₂ | - | C3, C4 |
Ring-Opening and Ring-Closing Metathesis
Ring-opening metathesis (ROM) and ring-closing metathesis (RCM) are powerful olefin metathesis reactions for the synthesis of polymers and cyclic compounds, respectively. wikipedia.orgorganic-chemistry.org However, the application of these reactions to aromatic N-oxides like this compound is not a common transformation. The aromatic nature of the isoquinoline ring system makes it generally unreactive in standard olefin metathesis reactions, which require the presence of carbon-carbon double bonds that can participate in the catalytic cycle. While RCM has been successfully employed in the synthesis of complex molecules containing non-aromatic nitrogen heterocycles, its use with aromatic N-oxides is not established. researchgate.netnih.gov There is a lack of documented evidence in the scientific literature for this compound undergoing either ring-opening or ring-closing metathesis reactions.
Advanced Applications of 1 Hydroxyisoquinoline 2 Oxide in Organic Synthesis
1-Hydroxyisoquinoline (B23206) 2-oxide as a Synthetic Intermediate
The dual functionality of 1-hydroxyisoquinoline 2-oxide makes it an important precursor for a variety of molecular architectures. The N-oxide group can act as an internal oxidant or participate in cycloaddition reactions, while the core isoquinoline (B145761) structure provides a scaffold for further functionalization.
The reactivity of the N-oxide moiety is frequently exploited to introduce new functional groups onto the isoquinoline skeleton, often through deoxygenative pathways. In these transformations, the N-oxide serves as a latent site of reactivity, enabling functionalization that would be challenging to achieve on the parent isoquinoline.
One such method involves the deoxygenative C1-heteroarylation of isoquinoline N-oxide. In a metal-free protocol, isoquinoline N-oxide reacts with N-sulfonyl-1,2,3-triazoles at room temperature to yield C1-triazolyl isoquinolines. beilstein-journals.orgnih.gov The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the sulfonyl group, leading to the transfer of the triazolyl group to the C1 position and subsequent elimination of the oxygen atom. beilstein-journals.org This method is compatible with both aromatic and aliphatic triazoles, providing a range of C1-functionalized products in good to excellent yields. nih.gov
Similarly, the N-oxide can be removed to generate the parent isoquinoline scaffold, which is itself a precursor to other derivatives. An efficient method for this transformation utilizes carbon disulfide (CS₂) as a reductant. The reaction proceeds through the in situ generation of the isoquinoline N-oxide from a 2-alkynylbenzaldoxime precursor, followed by deoxygenation with CS₂ to yield the corresponding isoquinoline. thieme-connect.de
The hydroxyl group (in the 1-hydroxyisoquinoline tautomer) can also be directly functionalized. In a base-controlled reaction with α-bromohydroxamates, the use of a strong base like cesium carbonate (Cs₂CO₃) leads to the formation of 2-(isoquinolin-1-yloxy)acetamides. rsc.org This demonstrates the utility of the compound as a nucleophile for introducing complex side chains at the C1 oxygen.
Table 1: Synthesis of Functionalized Isoquinolines
| Starting Material | Reagent(s) | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Isoquinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)isoquinoline | 85 | nih.gov |
| Isoquinoline N-oxide | 4-Butyl-1-tosyl-1H-1,2,3-triazole | 1-(4-Butyl-1H-1,2,3-triazol-1-yl)isoquinoline | 89 | nih.gov |
| 2-(Phenylethynyl)benzaldehyde oxime | AgOTf, CS₂ | 3-Phenylisoquinoline | 97 | thieme-connect.de |
| Isoquinoline N-oxide | N-Methyl-2-bromo-2-phenylacetamide, Cs₂CO₃ | N-Methyl-2-phenyl-2-(isoquinolin-1-yloxy)acetamide | 78 | rsc.org |
This compound is an effective 1,3-dipole and building block for constructing fused polycyclic systems through cycloaddition and cascade reactions. These reactions leverage the reactivity of the N-oxide to form new rings, providing rapid access to complex molecular scaffolds.
A notable example is the base-controlled [3+3] cycloaddition with azaoxyallyl cations, which are generated in situ from α-halohydroxamates. When isoquinoline N-oxides are treated with these cations in the presence of a mild base such as sodium carbonate (Na₂CO₃), a [3+3] cycloaddition occurs to afford 1,11b-dihydro- thieme-connect.dersc.orgresearchgate.netoxadiazino[3,2-a]isoquinolin-2(3H)-ones. rsc.orgresearchgate.net The higher polarity of the isoquinoline N-oxide makes it a highly reactive partner for this transformation. rsc.org
Furthermore, isoquinoline N-oxides can undergo a catalyst- and additive-free cascade reaction with alkynones. This thermal process leads to the formation of complex, fluorescent benzoazepino[2,1-a]isoquinoline derivatives, demonstrating the ability of the N-oxide to participate in multi-step transformations to build elaborate fused systems. acs.org The reaction showcases high atom economy and operational simplicity.
The N-oxide moiety can also participate in formal [3+2] cycloadditions. For instance, the reaction with carbon disulfide (CS₂) proceeds through a dipolar cycloaddition intermediate, which then undergoes homolytic cleavage of the N–O and C–S bonds. thieme-connect.de While the final product in this sequence is the deoxygenated isoquinoline, the mechanism highlights the N-oxide's role as a 1,3-dipole in forming a fused heterocyclic intermediate.
Table 2: Construction of Complex Heterocyclic Systems
| Reactant 1 | Reactant 2 | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Isoquinoline N-oxide | N-Methyl-2-bromo-2-phenylacetamide | 3-Methyl-1-phenyl-1,11b-dihydro- thieme-connect.dersc.orgresearchgate.netoxadiazino[3,2-a]isoquinolin-2(3H)-one | 86 | rsc.org |
| 6-Chloroisoquinoline N-oxide | N-Methyl-2-bromo-2-phenylacetamide | 8-Chloro-3-methyl-1-phenyl-1,11b-dihydro- thieme-connect.dersc.orgresearchgate.netoxadiazino[3,2-a]isoquinolin-2(3H)-one | 89 | rsc.org |
| Isoquinoline N-oxide | 1,3-Diphenylprop-2-yn-1-one | 8,13-Diphenylbenzo[f]azepino[2,1-a]isoquinoline | 89 | acs.org |
This compound as a Reagent or Catalyst Component
Beyond its role as a structural precursor, the N-oxide functionality imparts unique reactive properties that allow it to function as a reagent or as a key component of catalytic systems.
The oxygen atom of the N-oxide group is electron-rich and nucleophilic, allowing it to activate various substrates. mdpi.comnih.gov This ability to act as an electron-pair donor is a key feature of its reactivity. A clear example of this is the initiation step of the deoxygenative C1-heteroarylation reaction, where the N-oxide oxygen performs a nucleophilic attack on the electrophilic sulfur atom of the N-sulfonyl-1,2,3-triazole. beilstein-journals.org This interaction activates the triazole, facilitating the subsequent transfer of the heterocyclic moiety to the isoquinoline core. The high polarity of isoquinoline N-oxide also enhances its reactivity towards cationic intermediates compared to less polar dienes, underscoring its ability to engage effectively with electrophilic partners. rsc.org
Derivatives of isoquinoline N-oxide have been successfully employed as components in asymmetric catalysis. Chiral isoquinoline N-oxides can be synthesized and used as organocatalysts to control the stereochemical outcome of reactions.
In one approach, chiral oxazoline-substituted isoquinoline N-oxides were prepared and tested as catalysts in the allylation of benzaldehyde (B42025) with allyltrichlorosilane. mdpi.com The catalyst derived from (S)-phenylglycinol provided the corresponding homoallylic alcohol with moderate enantioselectivity (57% ee). mdpi.com This demonstrates that a chiral center appended to the isoquinoline N-oxide scaffold can effectively induce asymmetry in a catalytic transformation.
The synthesis of inherently chiral isoquinoline N-oxides is also a key area of research. An enantioselective synthesis of axially chiral isoquinoline N-oxides has been achieved through an electrophilic bromination directed by a bifunctional quinidine-derived urea (B33335) organocatalyst. thieme-connect.com This method provides access to non-racemic N-oxides with high enantiomeric ratios (e.g., 99:1 er), which are valuable targets for development as novel chiral ligands or organocatalysts. thieme-connect.com The development of such chiral N-oxides is crucial for expanding their role in stereodirecting applications.
Table 3: Application in Asymmetric Catalysis
| Catalyst | Reaction | Product | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| (S)-4-phenyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole N-oxide | Allylation of benzaldehyde | (S)-1-phenylbut-3-en-1-ol | 61 | 57 | mdpi.com |
Photochemical Applications of this compound
The photochemical reactivity of heteroaromatic N-oxides, including isoquinoline 2-oxides, offers a powerful and often environmentally benign avenue for the synthesis of various valuable organic compounds. This compound, as a member of this class, is anticipated to exhibit rich and useful photochemical behavior, primarily centered around intramolecular rearrangements.
Upon absorption of ultraviolet light, isoquinoline 2-oxides are known to undergo isomerization from the excited singlet state to yield lactams, specifically 1(2H)-isoquinolinones. oup.comrsc.org This transformation is believed to proceed through a high-energy oxaziridine (B8769555) intermediate, which then rearranges to the more stable lactam structure. wur.nl The solvent can play a significant role in the reaction, with polar, hydroxylic solvents often favoring the formation of the isoquinolone. oup.comrsc.org
While specific studies detailing the photochemical rearrangement of this compound are not extensively documented, the well-established reactivity of analogous isoquinoline 2-oxides provides a strong basis for predicting its behavior. For instance, the photolysis of methoxy-substituted isoquinoline 2-oxides has been shown to yield the corresponding 1(2H)-isoquinolones. rsc.org It is therefore highly probable that irradiation of this compound would lead to the formation of 1,x-dihydroxyisoquinoline (or its tautomeric form, x-hydroxyisoquinolin-1(2H)-one), where 'x' denotes the potential position of the second hydroxyl group resulting from the rearrangement.
The general transformation can be depicted as follows:
Scheme 1: Postulated Photochemical Rearrangement of this compound
This photochemical approach is attractive as it can provide access to highly functionalized isoquinolinone scaffolds that are of significant interest in medicinal chemistry and materials science. The reaction is typically initiated by UV light at a specific wavelength and can be performed at room temperature, avoiding the need for high-energy thermal input.
Below is an interactive data table illustrating the expected products and typical conditions for the photochemical rearrangement of a substituted isoquinoline 2-oxide, based on available literature for closely related compounds.
| Substrate | Product | Solvent | Light Source | Yield (%) | Reference |
| Methoxy-substituted isoquinoline 2-oxide | Methoxy-substituted 1(2H)-isoquinolone | Protic or Aprotic Media | UV lamp | Moderate to Good | rsc.org |
Note: This table is representative of the photochemical behavior of substituted isoquinoline 2-oxides. Specific yield and conditions for this compound would require experimental verification.
Green Chemistry Perspectives in the Utilization of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing waste reduction, energy efficiency, and the use of renewable resources. The utilization of this compound, particularly in its photochemical applications, aligns well with several of these core tenets.
Atom Economy: One of the most significant green chemistry metrics is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net The photochemical rearrangement of this compound to an isoquinolinone is an intramolecular isomerization. oup.comrsc.org In such reactions, all the atoms of the starting material are incorporated into the product, leading to a theoretical atom economy of 100%. rsc.org This stands in stark contrast to many traditional multi-step syntheses that generate significant amounts of byproducts.
Energy Efficiency: Photochemical reactions can often be conducted at ambient temperatures, powered by light, which can be from renewable sources such as solar energy. This avoids the need for energy-intensive heating that is common in many conventional synthetic methods. The use of visible light photocatalysis, a rapidly growing field in green synthesis, further enhances the energy efficiency and sustainability of such transformations. chemistryviews.org
Reduction of Reagents and Waste: As an intramolecular rearrangement, the photochemical conversion of this compound does not require additional stoichiometric reagents, which simplifies purification and minimizes waste generation. rsc.org This contrasts with many classical synthetic routes for isoquinolones that often rely on transition-metal catalysts, harsh acids or bases, and produce stoichiometric amounts of waste. rsc.org
Use of Greener Solvents: Research into the photochemical reactions of related N-oxides has explored a variety of solvents. The potential to carry out these transformations in more environmentally benign solvents, such as ethanol (B145695) or even water, is a key area for green chemistry improvement. chemistryviews.org Ethanol, being derived from biomass, is a renewable and biodegradable solvent.
The table below summarizes the green chemistry advantages of the proposed photochemical utilization of this compound compared to traditional synthetic methods for isoquinolinones.
| Green Chemistry Principle | Photochemical Rearrangement of this compound | Traditional Synthesis of Isoquinolinones |
| Atom Economy | Potentially 100% (intramolecular rearrangement) | Often low to moderate due to byproducts |
| Energy Input | Light-induced (potential for solar energy), often at room temperature | Often requires significant heating |
| Reagent Use | No additional stoichiometric reagents required | Often requires stoichiometric acids, bases, or metal catalysts |
| Waste Generation | Minimal, primarily solvent waste | Generates stoichiometric byproducts and catalyst waste |
| Solvent Choice | Potential for use of green solvents like ethanol | Often relies on hazardous and volatile organic solvents |
Coordination Chemistry of 1 Hydroxyisoquinoline 2 Oxide
Ligand Properties of 1-Hydroxyisoquinoline (B23206) 2-oxide
The arrangement of the hydroxyl and N-oxide groups in 1-hydroxyisoquinoline 2-oxide predisposes it to act as a bidentate chelating agent, forming a stable six-membered ring with a metal ion. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which, in conjunction with the neutral oxygen atom of the N-oxide group, can coordinate to a metal center.
This compound is expected to primarily function as a bidentate O,O-donor ligand. Upon deprotonation of the hydroxyl group, it forms a monoanionic ligand that can chelate to a metal ion through the phenolate (B1203915) oxygen and the N-oxide oxygen. This chelation results in the formation of a thermodynamically stable six-membered ring.
This mode of coordination is analogous to that observed in 8-hydroxyquinoline (B1678124) N-oxide, which also forms a six-membered chelate ring with metal ions. ias.ac.in The intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen in the free ligand suggests a pre-organized conformation for chelation. ias.ac.in
| Chelation Mode | Donor Atoms | Ring Size |
| Bidentate | O(hydroxyl), O(N-oxide) | 6-membered |
The coordination behavior of this compound can be modulated by the introduction of substituents on the isoquinoline (B145761) ring. The electronic and steric effects of these substituents can influence the ligand's donor properties and the stability of the resulting metal complexes.
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring would increase the electron density on the donor oxygen atoms, thereby enhancing the basicity of the ligand and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) would decrease the ligand's basicity and potentially weaken the metal-ligand bonds.
Steric Effects: Bulky substituents near the coordination site (the hydroxyl and N-oxide groups) could sterically hinder the approach of a metal ion, potentially affecting the stoichiometry and geometry of the resulting complexes.
Studies on substituted 8-hydroxyquinoline derivatives have shown that electron-donating substituents can lead to a red-shift in the emission spectra of their metal complexes, while electron-withdrawing groups can cause a blue-shift. scispace.com A similar trend can be anticipated for complexes of substituted this compound.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound is expected to follow general procedures established for related ligands like 8-hydroxyquinoline and its N-oxide. researchgate.netjchemlett.com These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group.
The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-O, and O-H bonds.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.
This compound is expected to form stable complexes with a wide range of transition metals. Based on the behavior of analogous ligands like 8-hydroxyquinoline, it is anticipated that M(II) ions would form complexes with a 1:2 (metal:ligand) stoichiometry, leading to neutral complexes of the type ML₂. researchgate.net Depending on the metal ion and reaction conditions, these complexes could adopt various geometries, such as square planar or octahedral (with the coordination of two solvent molecules). scirp.org
For instance, copper(II) is known to form square-planar complexes with 8-hydroxyquinoline, while cobalt(II) and nickel(II) can form octahedral complexes. scirp.org Similar coordination behavior can be predicted for this compound.
| Metal Ion | Expected Stoichiometry (M:L) | Potential Geometry |
| Cu(II) | 1:2 | Square Planar |
| Co(II) | 1:2 | Octahedral |
| Ni(II) | 1:2 | Octahedral |
| Zn(II) | 1:2 | Tetrahedral/Octahedral |
| Mn(II) | 1:2 | Octahedral |
Complexes of this compound with main group metals are also anticipated. For example, aluminum(III) is known to form a stable, highly fluorescent tris-complex with 8-hydroxyquinoline (Alq₃), which is widely used in organic light-emitting diodes (OLEDs). rroij.com It is plausible that this compound could form a similar tris-complex with Al(III), potentially exhibiting interesting photoluminescent properties. Similarly, complexes with other main group metals such as gallium(III) and indium(III) could be prepared. ubc.ca
Catalytic Applications of Metal-1-Hydroxyisoquinoline 2-oxide Complexes
While specific catalytic applications of metal-1-hydroxyisoquinoline 2-oxide complexes have not been reported, the catalytic potential can be inferred from related systems. Metal complexes of 8-hydroxyquinoline and its derivatives have been investigated for various catalytic transformations. For example, copper complexes of 8-hydroxyquinoline have shown activity in oxidation reactions.
Given the structural similarities, metal complexes of this compound could potentially be explored as catalysts in a range of organic reactions, including:
Oxidation Reactions: The redox-active nature of certain transition metal complexes could be harnessed for the catalytic oxidation of substrates like alcohols and alkenes.
Coupling Reactions: Palladium or nickel complexes could potentially catalyze cross-coupling reactions.
Polymerization Reactions: Early transition metal complexes might be active as catalysts for olefin polymerization.
Further research is necessary to synthesize these complexes and evaluate their catalytic efficacy in these and other transformations.
Role in Organic Transformations
Metal complexes incorporating ligands structurally related to this compound have demonstrated utility in a range of organic transformations. For instance, palladium complexes of 1,1'-bi-isoquinoline N,N'-dioxide have been shown to be effective catalysts for Suzuki cross-coupling and hydroxyarylation reactions. researchgate.net Although this is a dimeric analogue, it highlights the catalytic potential of the isoquinoline N-oxide moiety in facilitating carbon-carbon bond formation.
Similarly, vanadium complexes with substituted quinolin-8-olate ligands, which share the hydroxyl and nitrogen-coordinating features with this compound, exhibit high catalytic activity in the oxidation of alkanes using hydrogen peroxide. nih.gov The mechanism is proposed to involve the formation of hydroxyl radicals as the active oxidizing species, with the quinolin-8-olate ligand playing a crucial role in the activation of hydrogen peroxide. nih.gov This suggests that complexes of this compound could also be effective in oxidation catalysis.
| Catalyst System | Organic Transformation | Key Findings |
|---|---|---|
| (1,1'-bi-isoquinoline N,N'-dioxide)dichloridopalladium | Suzuki cross-coupling, Hydroxyarylation | Effective catalysis for C-C bond formation. researchgate.net |
| Vanadium(V) oxo-complexes with quinolin-8-olate ligands | Alkane Oxidation | High catalytic activity with H₂O₂ as oxidant; ligand facilitates H₂O₂ activation. nih.gov |
| Pd(II) complexes with quinoline (B57606) N-oxides | C-H Functionalization | N-oxide group directs regioselectivity of C-H activation. nih.gov |
Asymmetric Catalysis with Chiral Complexes
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While specific examples of chiral complexes derived directly from this compound are not extensively documented, the broader class of chiral isoquinoline derivatives has shown significant promise in this area. The inherent chirality of these ligands, when coordinated to a metal center, can create a chiral environment that enables the stereoselective synthesis of a wide range of molecules.
For instance, novel chiral iron complexes incorporating bis-8-aryl-isoquinoline bis-alkylamine ligands have been designed for asymmetric oxidation reactions. nih.gov These catalysts have demonstrated high enantioselectivity in the epoxidation and hydroxycarbonylation of conjugated alkenes. nih.gov This work underscores the potential of structurally-tuned isoquinoline-based ligands in creating highly effective asymmetric catalysts.
In a different approach, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com These catalysts, while not containing an N-oxide functionality, highlight how the rigid isoquinoline scaffold can be effectively utilized to induce enantioselectivity. The modular synthesis of such ligands allows for fine-tuning of the steric and electronic properties of the resulting metal complexes to optimize catalytic performance. mdpi.com
The principles demonstrated with these related chiral isoquinoline-based catalysts provide a strong foundation for the future design of chiral catalysts based on this compound. The combination of the N-oxide and hydroxyl coordinating groups, along with the introduction of chiral substituents on the isoquinoline framework, could lead to novel and highly effective catalysts for a variety of asymmetric transformations.
| Chiral Ligand/Complex Type | Asymmetric Reaction | Reported Enantioselectivity |
|---|---|---|
| Chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes | Epoxidation and hydroxycarbonylation of conjugated alkenes | High enantioselectivity. nih.gov |
| Chiral 8-amino-5,6,7,8-tetrahydroquinoline-based diamine metal complexes | Asymmetric transfer hydrogenation of dihydroisoquinolines | Up to 69% ee. mdpi.com |
Theoretical and Computational Studies on 1 Hydroxyisoquinoline 2 Oxide
Electronic Structure and Bonding Analysis
The electronic character of 1-hydroxyisoquinoline (B23206) 2-oxide is fundamental to its stability, reactivity, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting its electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial measure of molecular stability and reactivity.
While specific calculations for 1-hydroxyisoquinoline 2-oxide are not readily found, data from a related isoquinoline (B145761) derivative, 5-methyl-6-phenylbenzo acs.orgacs.orgimidazo[2,1-a]isoquinoline (MPBIR), can provide illustrative insights. A study employing DFT at the M06/6-311G(d,p) level of theory reported the following frontier orbital energies for this reference compound nih.govresearchgate.net:
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.762 |
| LUMO | -1.938 |
| HOMO-LUMO Gap (ΔE) | 3.824 |
For this compound, the presence of the hydroxyl (-OH) and N-oxide groups would be expected to significantly influence the energies and distributions of the HOMO and LUMO. The electron-donating nature of the hydroxyl group would likely raise the HOMO energy, while the electron-withdrawing N-oxide group would lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted isoquinoline.
Computational studies on related heterocyclic N-oxides have demonstrated the utility of DFT in calculating these properties. For instance, a computational investigation of new tetrahydroisoquinoline derivatives using the B3LYP/6-31+G(d,p) level of theory calculated significant dipole moments, indicating a notable asymmetric charge distribution and polarity within the molecules mdpi.com. For two such derivatives, the calculated dipole moments were 10.152 Debye and 9.92 Debye, respectively mdpi.com. These high values underscore the substantial charge transfer and separation within these structures, a characteristic that would also be prominent in this compound due to its polar N-O and O-H bonds.
Conformational Analysis of this compound and its Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. For a relatively rigid system like the isoquinoline core, conformational flexibility primarily arises from the orientation of substituent groups. In the case of this compound, this would involve the rotation of the hydroxyl group.
Furthermore, this compound can exist in tautomeric forms, primarily the keto-form, isoquinolin-1(2H)-one 2-oxide. Computational studies are essential to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. The preferred tautomer can be highly dependent on the solvent environment.
Computational Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity of a molecule and the selectivity of its reactions. This is achieved by modeling reaction pathways and analyzing the energies of reactants, products, intermediates, and transition states.
Theoretical studies on the reactions of isoquinoline N-oxides have provided detailed mechanistic insights. For example, the intramolecular oxidative cyclization of ketoximes with alkenes to produce isoquinoline N-oxides has been investigated computationally. These studies have explored potential ionic and radical pathways, with calculations suggesting that the ionic pathway is generally more favorable acs.orgacs.org. By mapping the potential energy surface, researchers can identify the most likely sequence of steps that lead to the final product.
The transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. The characterization of transition states is a key aspect of computational reaction mechanism studies. For the synthesis of isoquinoline N-oxides, DFT calculations have been used to determine the activation barriers for different proposed mechanistic steps acs.orgacs.org. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. The energy of this transition state relative to the reactants provides the activation energy, which is a critical parameter for understanding reaction kinetics.
Spectroscopic Property Simulations for Structural Elucidation of Novel Derivatives
In the synthesis of novel derivatives of this compound, unambiguous structural confirmation is paramount. Computational chemistry provides a powerful tool for the elucidation of molecular structures by simulating spectroscopic properties and comparing them with experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra, respectively researchgate.netscirp.org.
When a new derivative is synthesized, several isomers may be possible. Experimental characterization through techniques like ¹H and ¹³C NMR spectroscopy provides crucial information about the chemical environment of atoms within the molecule. However, in complex structures, assigning all signals definitively can be challenging. This is where computational simulations offer significant advantages. By calculating the magnetic shielding tensors for each nucleus in a proposed structure, one can predict the corresponding chemical shifts nih.gov. The calculated spectrum for each potential isomer can then be compared against the experimental spectrum. A strong correlation between the predicted and measured chemical shifts provides compelling evidence for the correct structure.
For example, DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry of the proposed derivative at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing a subsequent NMR calculation using a method like Gauge-Independent Atomic Orbital (GIAO) scirp.org. The agreement between the calculated and experimental shifts, often evaluated by the mean absolute error, helps to validate the proposed molecular structure over other possibilities.
The following table provides a hypothetical comparison between experimental NMR data and DFT-calculated values for a novel derivative, demonstrating the utility of this approach in structural validation.
| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Difference (ppm) |
| ¹H (H-3) | 7.52 | 7.48 | 0.04 |
| ¹H (H-4) | 7.89 | 7.85 | 0.04 |
| ¹³C (C-1) | 155.4 | 154.9 | 0.5 |
| ¹³C (C-3) | 118.2 | 117.8 | 0.4 |
| ¹³C (C-8a) | 139.7 | 140.1 | -0.4 |
This interactive table illustrates a representative comparison used in structural elucidation. The small differences between experimental and calculated values would support the proposed chemical structure.
Similarly, TD-DFT is employed to simulate electronic absorption spectra (UV-Vis) researchgate.net. This is particularly useful for chromophoric systems like this compound. The calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π → π* transitions. By comparing the calculated λmax and oscillator strengths with the experimental UV-Vis spectrum, researchers can further confirm the electronic structure of a new derivative and distinguish it from other isomers nih.govnih.gov. This combined approach of simulating multiple spectroscopic techniques provides a robust framework for the structural elucidation of novel compounds in the this compound family.
Solvent Effects on Reactivity and Structure
The chemical behavior of this compound, including its structure and reactivity, can be significantly influenced by its environment, particularly the solvent. Computational studies are essential for understanding these solvent effects at a molecular level. The compound can exist in different tautomeric forms, and the equilibrium between these forms is often sensitive to solvent polarity and the capacity for hydrogen bonding nih.govbeilstein-journals.org.
Theoretical calculations model solvent effects using two primary approaches: implicit and explicit solvent models.
Implicit Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a defined dielectric constant nih.govresearchgate.net. This approach is computationally efficient and effective for capturing bulk electrostatic interactions between the solute and solvent, which can stabilize more polar tautomers in high-dielectric constant solvents.
Explicit Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but is crucial for systems where specific solute-solvent interactions, such as hydrogen bonds, play a dominant role in stabilizing a particular structure or transition state nih.gov. For this compound, explicit solvent molecules (like water or methanol) can form hydrogen bonds with the N-oxide and hydroxyl groups, profoundly affecting the tautomeric equilibrium and reaction pathways.
The phenomenon of solvatochromism, where the color of a compound changes with solvent polarity, is a direct consequence of these interactions. This shift in the UV-Vis absorption spectrum can be studied computationally using TD-DFT combined with solvent models researchgate.netbookpi.org. For instance, a bathochromic shift (red shift) in the absorption maximum (λmax) upon increasing solvent polarity often indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent researchgate.net. Conversely, a hypsochromic shift (blue shift) suggests the ground state is more stabilized. By simulating the UV-Vis spectra in various solvents, researchers can predict these shifts and gain insight into the electronic structure of the molecule in different environments.
The following table demonstrates a hypothetical solvatochromic shift for this compound, as predicted by TD-DFT calculations in different solvents.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift |
| Hexane | 1.88 | 345 | Reference |
| Chloroform | 4.81 | 352 | Bathochromic |
| Ethanol (B145695) | 24.55 | 358 | Bathochromic |
| Water | 80.1 | 365 | Bathochromic |
This interactive table shows how the maximum absorption wavelength (λmax) of this compound is predicted to shift to longer wavelengths as the polarity of the solvent increases, indicating stabilization of the excited state.
These computational investigations into solvent effects are critical for predicting how this compound and its derivatives will behave in various chemical environments, which is fundamental for designing synthetic routes and understanding potential applications.
Future Directions and Emerging Research Avenues for 1 Hydroxyisoquinoline 2 Oxide
Development of Novel Synthetic Methodologies
The synthesis of isoquinoline (B145761) N-oxides has traditionally been achieved through the direct N-oxidation of pre-functionalized isoquinolines. nih.gov However, this approach can be limited by the stability of substituents under oxidative conditions. nih.gov Modern synthetic chemistry offers several more sophisticated and versatile strategies that could be adapted for the efficient and regioselective synthesis of 1-Hydroxyisoquinoline (B23206) 2-oxide and its derivatives.
Future research should focus on adapting modern metal-catalyzed and metal-free approaches. Transition-metal-catalyzed C-H activation and annulation cascades have emerged as powerful tools for constructing isoquinoline N-oxide systems from readily available starting materials like aryl oximes. nih.govresearchgate.net For instance, Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols provides a regioselective route to various isoquinoline N-oxides and could be a viable strategy. researchgate.net Another promising avenue is the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), which mediate the intramolecular oxidative cyclization of ketoximes with alkenes to afford polysubstituted isoquinoline N-oxides. nih.gov
A key opportunity lies in developing methodologies that build the hydroxylated N-oxide core in a single, streamlined process. Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been shown to be a highly efficient method for accessing both isoquinolines and isoquinoline N-oxides by selectively triggering N–O or O–H cleavage. rsc.orgnih.gov Adapting such a protocol could provide a green and atom-economical route to the target compound.
| Methodology | Catalyst/Reagent | Starting Materials | Potential Advantages |
| Transition-Metal-Catalyzed C-H Annulation | Rh(III), Pd(II), Ir(III), Cu(II) | Aryl oximes, alkynes/alcohols | High regioselectivity, broad substrate scope. researchgate.netresearchgate.net |
| Hypervalent Iodine-Mediated Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | o-Vinylaryl ketoximes | Metal-free, mild conditions, excellent yields. nih.gov |
| Copper-Catalyzed Intramolecular Cyclization | Copper(I) Iodide (CuI) | (E)-2-alkynylaryl oxime derivatives | Use of water as a green solvent, high atom economy. rsc.orgnih.gov |
| Photocatalytic Radical Cascade Cyclization | Eosin B (organic dye) | N-acryloyl indoles, keto acids | Visible-light promoted, environmentally friendly catalyst. rsc.org |
Exploration of Undiscovered Reactivity Patterns
The dual functionality of 1-Hydroxyisoquinoline 2-oxide—a nucleophilic hydroxyl group (in its tautomeric isoquinolinone form) and a reactive N-oxide moiety—suggests a rich and unexplored reactivity profile. The N-oxide group is known to act as a mild Lewis base and can activate Lewis acids, making it a useful component in catalysis. mdpi.com It can also undergo reactions such as photochemical isomerization and deoxygenation. sigmaaldrich.com
Future research could investigate the following areas:
Cascade Reactions: Isoquinoline N-oxides can participate in catalyst-free cascade reactions with alkynones to generate complex, fluorescent polycyclic frameworks. acs.org The influence of the C-1 hydroxyl group on the trajectory of such cascades is unknown and could lead to novel molecular architectures.
Selective C-H Functionalization: The N-oxide can direct C-H functionalization at specific positions of the heterocyclic core. Exploring these reactions could enable the synthesis of a library of novel derivatives with tailored electronic and steric properties.
Rearrangement Reactions: The Boekelheide rearrangement, which transposes the oxidation from the nitrogen atom to a pendant alkyl group, is a known transformation for N-oxides. nih.gov Investigating this and other rearrangements could provide access to uniquely functionalized isoquinoline scaffolds.
Intramolecular Interactions: The proximity of the C-1 hydroxyl group to the N-oxide functionality may lead to unique intramolecular hydrogen bonding or other non-covalent interactions, influencing the compound's stability, solubility, and reactivity in ways not seen in simpler isoquinoline N-oxides. ias.ac.in
Integration into Sustainable and Green Chemical Processes
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should prioritize the development of environmentally benign synthetic and application-based processes. nih.gov
Key green chemistry principles that could be integrated include:
Use of Green Solvents: Methodologies employing water as the reaction solvent, such as the copper-catalyzed cyclization of alkynylaryl oximes, represent a significant step toward sustainability. nih.gov
Heterogeneous Catalysis: The use of mixed oxides (e.g., CuFe₂O₄) as reusable, magnetically separable heterogeneous catalysts for the synthesis of N-heterocycles is a well-established green strategy. arabjchem.orgresearchgate.net Developing solid-supported catalysts for the synthesis of this compound would enhance the sustainability of its production.
Photocatalysis: Visible-light-promoted syntheses, often using organic dyes like Eosin B or heterogeneous catalysts, offer a mild and sustainable alternative to thermally driven reactions, proceeding under oxidant- and base-free conditions. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. One-pot and multicomponent reactions are particularly advantageous in this regard. arabjchem.org
| Green Chemistry Approach | Specific Example/Target | Environmental Benefit |
| Aqueous Synthesis | Copper-catalyzed cyclization in water | Reduces reliance on volatile organic compounds (VOCs). rsc.org |
| Visible Light Photocatalysis | Radical cascade cyclizations using organic dyes | Utilizes a renewable energy source, operates at ambient temperature. rsc.org |
| Heterogeneous Catalysis | Synthesis using reusable mixed oxide nanocatalysts | Simplifies product purification, minimizes catalyst waste. researchgate.net |
| Solvent-Free Reactions | C-H functionalization of N-oxides with dialkylcyanamides | Eliminates solvent waste, can lead to higher reaction efficiency. rsc.org |
Advanced Material Science Applications
Isoquinoline derivatives are recognized for their unique electronic and optical properties, making them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). The introduction of an N-oxide and a hydroxyl group could further modulate these properties.
Emerging research could explore:
Luminescent Materials: Certain heterocyclic compounds, including dihydrothieno[2,3-c] isoquinolines, have been investigated as luminescent materials. acs.org The rigid, planar structure of the isoquinoline core in this compound, combined with the electronic influence of its functional groups, could result in interesting photophysical properties, such as fluorescence or phosphorescence.
Organic Electronics: The electron-rich nature of the N-oxide and the potential for hydrogen bonding via the hydroxyl group could make this compound a useful building block for supramolecular assemblies or as a component in organic semiconductors or sensors.
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for metals in acidic environments. acs.org The multiple heteroatoms and potential for strong surface adsorption make this compound an interesting candidate for this application.
Synergistic Approaches Combining this compound with Other Chemical Entities
The unique electronic and structural features of this compound make it a candidate for synergistic applications where it is combined with other chemical species to achieve enhanced functionality.
Chiral Ligands in Asymmetric Catalysis: Heteroaromatic N-oxides, including those derived from isoquinoline, have been functionalized with chiral moieties (e.g., oxazolines) and used as catalysts in asymmetric reactions like allylation and nitroaldol reactions. mdpi.com The C-1 hydroxyl group could serve as a handle for attaching chiral auxiliaries or as a coordinating site that influences the catalytic pocket.
Anion Receptors: Platinum complexes of urea-functionalized isoquinolines have been shown to act as receptors for anions. wikipedia.org The hydrogen-bond donating capability of the hydroxyl group in this compound could be harnessed in the design of novel receptors for specific ions or small molecules.
Formation of Co-crystals and Polymeric Materials: The compound could be combined with other molecules to form co-crystals with tailored physical properties (e.g., solubility, stability). Furthermore, it could be used as a monomer or a functional additive in the synthesis of advanced polymers. Isoquinoline N-oxide itself has been used to synthesize N-alkoxy isoquinolinium terminated polystyrenes. sigmaaldrich.com
Challenges and Opportunities in this compound Research
The primary challenge in this research area is the current lack of dedicated studies on this compound. Much of its potential is inferred from research on related compounds. Key hurdles to overcome will be the development of a robust and scalable synthesis and a thorough characterization of its stability and fundamental reactivity.
However, this scarcity of information presents a significant opportunity. Researchers have a chance to enter a nascent field and make foundational discoveries. The opportunities are vast and span multiple disciplines:
Synthetic Chemistry: The development of novel, efficient, and green synthetic routes would be a major contribution.
Reaction Discovery: Uncovering unique reactivity patterns stemming from the interplay between the hydroxyl and N-oxide groups could lead to new tools for organic synthesis.
Medicinal Chemistry: While outside the scope of this article, the privileged isoquinoline scaffold suggests potential biological activity that could be explored. nih.govnih.gov
Materials Science: The potential for creating novel functional materials with unique optical or electronic properties is a particularly exciting frontier.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-Hydroxyisoquinoline 2-oxide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between precursors like glyoxylic acid and substituted amines, analogous to methods used for synthesizing 2-Hydroxyquinoxaline . Optimization includes varying catalysts (e.g., Br₂ or NBS for bromination), solvents (CHCl₃ or CH₂Cl₂), and bases (Et₃N or K₂CO₃) to control regioselectivity and yield . Reaction monitoring via TLC and purification via column chromatography (silica/alumina) are critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups like the N-oxide moiety. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) or elemental analysis is recommended .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant lab coats. Monitor for peroxide formation if stored long-term, as N-oxides can degrade into reactive intermediates. Stabilizers like antioxidants may be required, and regular hazard assessments should align with EH&S guidelines for peroxide-forming compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties like atomization energies and ionization potentials . Basis sets such as 6-31G* model electron density distributions, while solvent effects (via PCM) refine reactivity predictions in aqueous environments. Computational workflows should validate results against experimental UV-Vis or cyclic voltammetry data .
Q. What experimental strategies assess the mutagenic potential of this compound, considering structural alerts?
- Methodological Answer : Conduct Ames tests using Salmonella typhimurium strains (TA98/TA100) to detect frameshift or base-pair mutations. Cross-reference results with structural alerts (e.g., aromatic nitro groups) to distinguish intrinsic N-oxide mutagenicity from confounding factors. Regulatory compliance requires negative controls and dose-response analyses, as non-mutagenic aromatic N-oxides often lack DNA-reactive mechanisms .
Q. How can reaction parameters be systematically optimized to enhance the yield of this compound?
- Methodological Answer : Design a factorial experiment varying temperature (25–80°C), stoichiometry (1:1 to 1:3 precursor ratios), and reaction time (2–48 hours). Use Design of Experiments (DoE) software to identify significant factors. Kinetic studies (e.g., in situ FTIR) track intermediate formation, while quenching experiments isolate rate-determining steps. Compare yields via HPLC and adjust purification protocols (e.g., gradient elution) for scalability .
Q. What strategies ensure experimental reproducibility when reporting studies on this compound?
- Methodological Answer : Document all synthetic steps, including solvent batches, equipment calibration, and ambient conditions. Provide raw spectral data (NMR, MS) in supplementary materials. Use standardized nomenclature (IUPAC) and reference controls (e.g., known mutagenic compounds) in bioassays. Follow journal guidelines for data transparency, such as depositing crystallographic data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
